2-Methyl-6-(octadecan-2-YL)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(octadecan-2-yl)phenol is an organic compound belonging to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group. This particular compound features a long alkyl chain, making it a unique member of the phenol family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(octadecan-2-yl)phenol typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of catalysts like zeolites can also enhance the efficiency of the alkylation process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(octadecan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol ring reacts with electrophiles to form substituted phenols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like FeBr3.
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated phenols.
Scientific Research Applications
2-Methyl-6-(octadecan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with antioxidant properties.
Industry: Utilized in the production of surfactants and lubricants due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(octadecan-2-yl)phenol involves its interaction with biological membranes. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, the phenolic hydroxyl group can participate in redox reactions, contributing to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-(octadecan-2-yl)phenol: Long alkyl chain, unique amphiphilic properties.
2-Methyl-6-(dodecan-2-yl)phenol: Shorter alkyl chain, similar chemical reactivity but different physical properties.
2-Methyl-6-(hexadecan-2-yl)phenol: Intermediate alkyl chain length, balancing properties between the two aforementioned compounds.
Uniqueness
This compound stands out due to its long alkyl chain, which imparts unique amphiphilic properties. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions, such as in surfactants and membrane studies.
Properties
CAS No. |
391864-97-4 |
---|---|
Molecular Formula |
C25H44O |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
2-methyl-6-octadecan-2-ylphenol |
InChI |
InChI=1S/C25H44O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(2)24-21-18-20-23(3)25(24)26/h18,20-22,26H,4-17,19H2,1-3H3 |
InChI Key |
NDAHSKBCJUSOPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)C1=CC=CC(=C1O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.